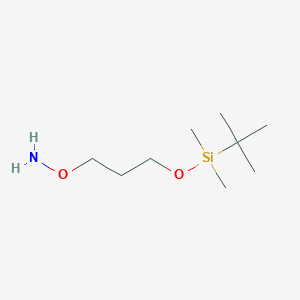
O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine
Overview
Description
O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine is a chemical compound with the molecular formula C9H23NO2Si. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its ability to introduce hydroxylamine functionality into molecules, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine typically involves the reaction of tert-butyldimethylsilyl chloride with 3-bromopropanol to form (3-bromopropoxy)-tert-butyldimethylsilane. This intermediate is then reacted with hydroxylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving the use of specialized equipment and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from reactions involving this compound include oximes, amines, and substituted hydroxylamines. These products are valuable intermediates in the synthesis of various organic compounds.
Scientific Research Applications
O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of hydroxamic acids and other nitrogen-containing compounds.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine involves the nucleophilic attack of the hydroxylamine group on electrophilic centers in target molecules. This reaction can lead to the formation of oximes, amines, or other nitrogen-containing compounds. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- O-(tert-Butyldimethylsilyl)hydroxylamine
- O-(Trimethylsilyl)hydroxylamine
- O-Benzylhydroxylamine
Uniqueness
O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine is unique due to its ability to introduce a hydroxylamine group into molecules while maintaining the stability provided by the tert-butyldimethylsilyl group. This stability is particularly useful in synthetic chemistry, where it allows for selective reactions and the formation of complex molecules .
Properties
IUPAC Name |
O-[3-[tert-butyl(dimethyl)silyl]oxypropyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO2Si/c1-9(2,3)13(4,5)12-8-6-7-11-10/h6-8,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKOPAYASNZOIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624389 | |
| Record name | O-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114778-46-0 | |
| Record name | O-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
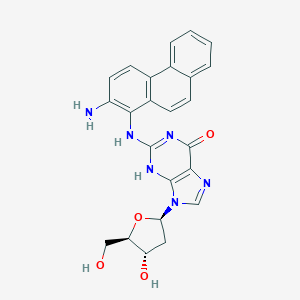
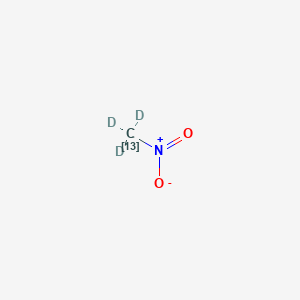
![cis-Bicyclo[3.3.0]octane-3,7-dione](/img/structure/B52432.png)
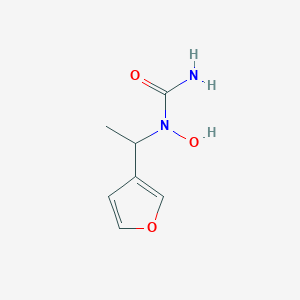
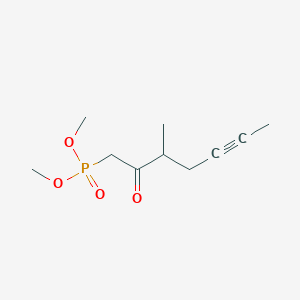
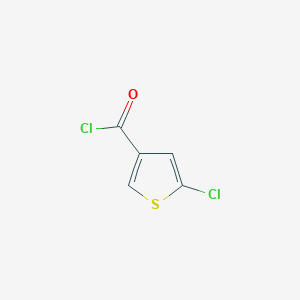

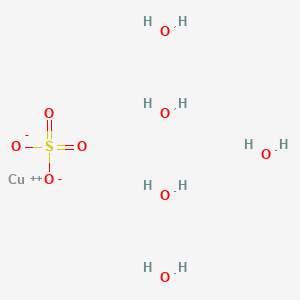
![Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B52452.png)
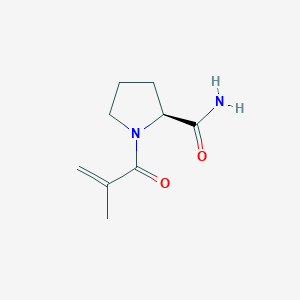
![1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B52454.png)
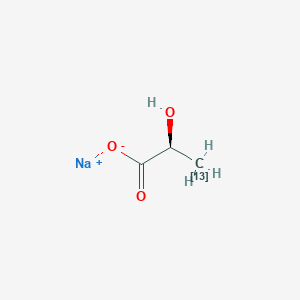
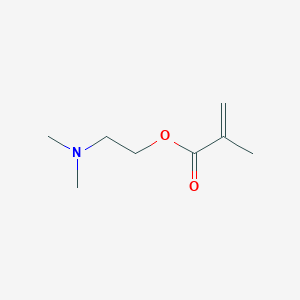
methanone](/img/structure/B52461.png)
